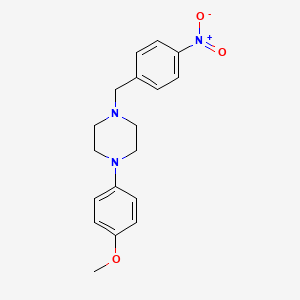

1-(4-methoxyphenyl)-4-(4-nitrobenzyl)piperazine

Description

Synthesis Analysis

The synthesis of 1-(4-methoxyphenyl)-4-(4-nitrobenzyl)piperazine and its derivatives involves multiple steps, including bromination, cyclization, N-alkylation, and reduction. For instance, Yang Qi-don (2015) reported the preparation of related piperazine derivatives through a four-step reaction process starting from diethanolamine, leading to the synthesis of novel compounds with characterized structures by NMR, FT-IR, ESI-MS, and elemental analysis (Yang Qi-don, 2015).

Molecular Structure Analysis

The molecular structure of 1-(4-methoxyphenyl)-4-(4-nitrobenzyl)piperazine derivatives showcases interesting aspects such as hydrogen-bonded assemblies and crystal packing patterns. Chayanna Harish Chinthal et al. (2021) discussed the crystal packing of closely related compounds, highlighting how different Z′ values influence the dimensionality of hydrogen-bonded assemblies (Chinthal et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 1-(4-methoxyphenyl)-4-(4-nitrobenzyl)piperazine derivatives often include demethylenation, methylation, O-demethylation, N-dealkylation, and hydroxylation. The metabolites of related compounds in biological systems have been explored, indicating significant biotransformation pathways (Kawashima et al., 1991).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are pivotal for understanding the behavior of these compounds under different conditions. The crystal structure of a derivative, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, was characterized by Shusheng Zhang et al. (2007), highlighting the monoclinic system and space group, which sheds light on the compound's physical characteristics (Zhang et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical groups and conditions, are critical for the application of 1-(4-methoxyphenyl)-4-(4-nitrobenzyl)piperazine. The study of its reactions with alicyclic amines, for example, provides insights into its potential for synthesis and applications in medicinal chemistry (Castro et al., 2001).

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-24-18-8-6-16(7-9-18)20-12-10-19(11-13-20)14-15-2-4-17(5-3-15)21(22)23/h2-9H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOQZHOBZIYQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5652794.png)

![N,N-dimethyl-2-{[(1-propionyl-L-prolyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5652820.png)

![4-{1-butyl-5-[2-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5652833.png)

![N-(2,5-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5652837.png)

![4-{[4-(carboxymethyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5652841.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5652849.png)

![(3aS*,10aS*)-2-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5652857.png)

![N-[rel-(3R,4S)-1-(6-methyl-3-pyridazinyl)-4-propyl-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide hydrochloride](/img/structure/B5652874.png)

![1-[(2-fluorophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5652882.png)

![5-[(2-ethyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidin-2-amine](/img/structure/B5652892.png)